N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom, a pyrrolidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination: The pyrimidine ring is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the desired position.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Sulfonamide Formation: The final step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride, such as cyclopropanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a lead compound in drug discovery programs. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in pharmacology.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring may interact with nucleotide-binding sites, while the sulfonamide group could form hydrogen bonds with amino acid residues in proteins, affecting their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylsulfonamide
- N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylbenzenesulfonamide
- N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Uniqueness
Compared to similar compounds, N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is unique due to the presence
Properties
IUPAC Name |
N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2S/c1-16(20(18,19)11-2-3-11)10-4-5-17(8-10)12-14-6-9(13)7-15-12/h6-7,10-11H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRBRFKBJWNPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)Cl)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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